molecular formula C40H22N4 B12591036 1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis- CAS No. 646034-87-9

1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis-

Cat. No.: B12591036
CAS No.: 646034-87-9
M. Wt: 558.6 g/mol
InChI Key: IDBJYOOPXIIMNZ-UHFFFAOYSA-N
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Description

1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, linked to two phenanthroline units. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of coordination chemistry, photophysics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- typically involves the reaction of 1,10-phenanthroline with a pyrene derivative under specific conditions. One common method involves the use of a coupling reaction where the pyrene derivative is functionalized with reactive groups such as halides or boronic acids, which then react with 1,10-phenanthroline in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated phenanthroline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline units. This coordination can lead to the formation of stable complexes that exhibit unique photophysical and electrochemical properties. In biological systems, the compound can intercalate with DNA, disrupting its structure and inhibiting the activity of enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Properties

CAS No.

646034-87-9

Molecular Formula

C40H22N4

Molecular Weight

558.6 g/mol

IUPAC Name

2-[3-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline

InChI

InChI=1S/C40H22N4/c1-4-23-12-16-29-31(33-18-14-27-10-8-25-6-2-20-41-37(25)39(27)43-33)22-32(30-17-13-24(5-1)35(23)36(29)30)34-19-15-28-11-9-26-7-3-21-42-38(26)40(28)44-34/h1-22H

InChI Key

IDBJYOOPXIIMNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5)C8=NC9=C(C=CC1=C9N=CC=C1)C=C8

Origin of Product

United States

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